molecular formula C16H10F4N2O2 B2380452 N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide CAS No. 2249270-29-7

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide

Cat. No.: B2380452
CAS No.: 2249270-29-7
M. Wt: 338.262
InChI Key: YBHIKPOPKQDDAO-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of cyano, difluorophenyl, and difluoromethoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide typically involves the condensation of 2,4-difluorobenzyl cyanide with 2-(difluoromethoxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar structure but lacks the cyano group.

    4-Cyano-N-(2-fluorophenyl)benzamide: Similar structure but lacks the difluoromethoxy group.

Uniqueness

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide is unique due to the combination of cyano, difluorophenyl, and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances the compound’s stability and reactivity .

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2O2/c17-9-5-6-10(12(18)7-9)13(8-21)22-15(23)11-3-1-2-4-14(11)24-16(19)20/h1-7,13,16H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHIKPOPKQDDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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